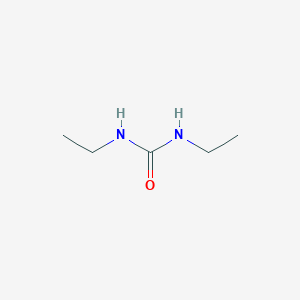

1,3-Diethylurea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 429. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAVGZYKJNOTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211365 | |

| Record name | Urea, N,N'-diethyl (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3-Diethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-76-7 | |

| Record name | N,N′-Diethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sym-Diethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diethyl (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SYM-DIETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JWC8EN6FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,3-Diethylurea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of 1,3-Diethylurea (CAS No. 623-76-7). The information presented herein is intended to support research and development activities by providing key data, detailed experimental protocols, and visual representations of synthetic and analytical workflows.

Core Physicochemical Properties

This compound is a symmetrically substituted urea (B33335) derivative. At room temperature, it typically presents as a white to almost white crystalline powder.[1] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Quantitative Data Summary

The fundamental physicochemical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Melting Point | 112-113 °C | [3] |

| Boiling Point | ~217.23 °C (rough estimate) | [4] |

| Water Solubility | Soluble | [1][4] |

| pKa (Predicted) | 16.53 ± 0.46 | [4] |

| LogP | Not Experimentally Determined (See Section 2.5 for protocol) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Synthesis of this compound

A common method for the synthesis of symmetrical ureas involves the reaction of an amine with an isocyanate. The following diagram illustrates a potential synthetic workflow for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[5][6][7][8][9]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Thiele tube with heating bath)

-

Glass capillary tubes (one end sealed)

-

Thermometer (if using a manual apparatus)

-

Mortar and pestle

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered using a mortar and pestle.[6][7][9]

-

Loading the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5][6][7]

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[7][8]

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.[9]

-

A second, more precise measurement should be performed with a fresh sample, starting the slow heating (1-2 °C/min) about 15-20 °C below the approximate melting point.[5]

-

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[5]

Boiling Point Determination (Distillation Method)

For liquid compounds, the boiling point is a key physical constant. A simple distillation is a common method for its determination, especially when purifying a liquid.[10][11][12]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as per standard laboratory guidelines.

-

Sample and Boiling Chips: Place the this compound sample (if in liquid form) and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask. The heating rate should be controlled to achieve a steady distillation rate of 4-5 mL per minute.[11][13]

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor as it passes into the condenser.[11]

-

Recording the Boiling Point: The temperature at which the liquid is actively boiling and a steady stream of condensate is collected is recorded as the boiling point.[10] The barometric pressure should also be noted.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a chromophore that changes its absorbance spectrum with pH.[14][15][16][17]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A series of buffer solutions with known pH values

-

Cuvettes or 96-well UV-transparent plates

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).[14][15]

-

Sample Preparation: Prepare a series of solutions by diluting the stock solution into various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low.[14][15]

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution over an appropriate wavelength range.[14][15]

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoid curve.[14]

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. The shake-flask method is considered the "gold standard" for its determination.[18][19][20][21]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)[21]

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.[18]

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases.

-

Add a known volume of the second phase to a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water])

Spectral Data

Spectral analysis is essential for the structural elucidation and identification of a compound.

¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule.[22]

¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.[23]

Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[24][25]

Mass Spectrum (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[25][26]

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] Its physicochemical properties, particularly its solubility and reactivity, are critical for its application in:

-

Pharmaceutical Synthesis: As a building block for active pharmaceutical ingredients (APIs).

-

Agrochemical Production: In the synthesis of herbicides and pesticides.

-

Dye Manufacturing: As an intermediate in the creation of various dyes.

The data and protocols provided in this guide are intended to facilitate the effective use of this compound in these and other research and development applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound 97 623-76-7 [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

- 12. scribd.com [scribd.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaguru.co [pharmaguru.co]

- 17. hi-tec.tripod.com [hi-tec.tripod.com]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound(623-76-7) 1H NMR [m.chemicalbook.com]

- 23. This compound(623-76-7) 13C NMR spectrum [chemicalbook.com]

- 24. This compound(623-76-7) IR2 spectrum [chemicalbook.com]

- 25. Urea, N,N'-diethyl- [webbook.nist.gov]

- 26. This compound(623-76-7) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,3-Diethylurea (CAS 623-76-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diethylurea (CAS 623-76-7), a symmetrical dialkylurea derivative. It details the compound's physicochemical properties, synthesis protocols, industrial and research applications, and critical safety and toxicological data. The information is curated to support professionals in chemical synthesis, materials science, and pharmaceutical development.

Physicochemical and Thermochemical Properties

This compound is a white crystalline solid at room temperature and is soluble in water and other polar solvents.[1][2] Its fundamental properties are crucial for its application as a chemical intermediate and reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 623-76-7 | [3][4] |

| EC Number | 210-811-3 | [3] |

| RTECS Number | YS9354000 | [1][5] |

| Molecular | ||

| Molecular Formula | C₅H₁₂N₂O | [3][6] |

| Molecular Weight | 116.16 g/mol | [3][6] |

| Physical | ||

| Melting Point | 112-113 °C | [3][5] |

| Boiling Point | 263 °C (at 760 mmHg) | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Vapor Pressure | 0.0 ± 0.5 mmHg (at 25°C) | [5] |

| Flash Point | 121.1 ± 18.9 °C | [5] |

| Water Solubility | Soluble | [1][2] |

| Chemical | ||

| LogP | 0.05 | [5] |

| PSA (Polar Surface Area) | 41.13 Ų | [5] |

Table 2: Thermochemical Data for this compound

| Property | Value | Unit | Source(s) |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3302.80 ± 1.70 | kJ/mol | [7] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -282.90 ± 2.10 | kJ/mol | [7] |

| Enthalpy of Formation (Solid, ΔfH°solid) | -379.80 ± 1.80 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 41.08 | kJ/mol | [7] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reaction of an ethylamine (B1201723) source with a carbonyl donor. One of the most common laboratory and industrial methods involves the reaction of ethyl isocyanate with ethylamine.[5] An alternative route involves the condensation of ethylamine with phosgene.

Below is a generalized experimental protocol for the synthesis of symmetrical ureas, adapted for this compound.

Experimental Protocol: Synthesis from Ethyl Isocyanate

Objective: To synthesize this compound from ethyl isocyanate and ethylamine.

Materials:

-

Ethyl isocyanate

-

Ethylamine

-

Anhydrous solvent (e.g., 1,4-dioxane, Tetrahydrofuran)

-

Tertiary amine catalyst (e.g., Triethylamine) (optional, but can increase yield)[8]

-

Ice-cold water

-

Reaction vessel (round-bottom flask) with magnetic stirrer

-

Dropping funnel

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a well-ventilated fume hood, dissolve ethylamine in an anhydrous solvent within the reaction vessel. Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of ethyl isocyanate to the cooled solution via a dropping funnel with continuous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-12 hours) to ensure completion.[8]

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.[8]

-

Collect the resulting white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any unreacted starting materials and water-soluble byproducts.

-

Dry the purified this compound in a vacuum oven. The final product should be a white crystalline powder.[9]

Applications in Research and Industry

This compound serves as a versatile intermediate in the synthesis of a wide range of commercially important products.[1][10] Its bifunctional nature allows it to act as a building block in various condensation and derivatization reactions.

-

Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10] While specific drug pathways are proprietary, its structure is foundational for certain classes of compounds.

-

Agrochemicals: The compound is used in the manufacturing of pesticides and herbicides.[1][10]

-

Dyes and Pigments: It serves as a precursor in the synthesis of complex chromophores used in textiles, inks, and coatings.[1][10]

-

Materials Science: this compound has found applications in the production of advanced materials, including TFT (Thin-Film Transistor) liquid crystals.[1]

Spectroscopic Data

Structural elucidation of this compound is confirmed through various spectroscopic methods. While raw spectral data is extensive, references to key analyses are available for researchers.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its hydrogen and carbon framework.[11][12]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[4]

-

Infrared Spectroscopy (IR): IR spectra are available, showing characteristic peaks for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band), confirming the urea (B33335) functional group.[4]

Toxicological and Safety Data

Understanding the toxicological profile and handling requirements is critical for the safe use of this compound in a laboratory or industrial setting.

Toxicology Summary

Acute toxicity data for this compound is limited, but studies on the compound and its analogs provide insight.

Table 3: Acute Toxicity of this compound

| Test Type | Route | Species | Dose | Effects | Reference |

| LDLo | Intraperitoneal | Mouse | 3195 mg/kg | Behavioral: general anesthetic, somnolence | [5] |

For the closely related analog, 1,3-Dimethylurea, the oral LD50 in rats was determined to be approximately 4,000 mg/kg, with non-specific clinical signs including apathy and a narcotic-like state.[13] There is no conclusive evidence linking this compound to carcinogenic activity.

Experimental Protocol: Generalized Acute Oral Toxicity (LD50) Study

This protocol is a generalized representation based on standard OECD guidelines (e.g., OECD 401, 420, 423) and does not represent a specific study performed on this compound.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Materials:

-

Test substance (this compound)

-

Vehicle (e.g., water, corn oil)

-

Test animals (typically rats or mice, single sex)

-

Oral gavage needles

-

Calibrated scales

Procedure:

-

Animal Acclimation: Healthy, young adult animals are acclimated to laboratory conditions for at least 5 days.

-

Dose Preparation: The test substance is prepared in the selected vehicle at various concentrations.

-

Administration: Animals are fasted overnight prior to dosing. A single dose of the substance is administered to groups of animals via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed individually for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Intensive observation occurs during the first few hours post-dosing and periodically (at least once daily) for 14 days.[13]

-

Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.

-

Data Analysis: Mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.

Safety and Handling

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[1][14] In case of dust formation, use a suitable respirator.

-

Handling: Use in a well-ventilated area.[15] Avoid breathing dust and contact with skin and eyes.[1] Minimize dust generation and accumulation.[16] Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, well-ventilated place.[16] Keep containers tightly sealed when not in use.[15] Store away from incompatible materials such as strong oxidizing agents.[16]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.[15]

-

Inhalation: Remove from the contaminated area to fresh air.[14]

-

Ingestion: Do not induce vomiting. Give a glass of water. Seek medical attention.

-

Conclusion

This compound (CAS 623-76-7) is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its importance spans multiple industries, including pharmaceuticals, agrochemicals, and materials science. While it exhibits low acute toxicity, adherence to standard safety and handling protocols is mandatory for its use in research and manufacturing. This guide provides the core technical data required for its effective and safe application by scientific professionals.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 623-76-7 [chemicalbook.com]

- 3. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Urea, N,N'-diethyl- [webbook.nist.gov]

- 5. This compound | CAS#:623-76-7 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. Urea, N,N'-diethyl- (CAS 623-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound(623-76-7) 1H NMR [m.chemicalbook.com]

- 12. This compound(623-76-7) 13C NMR spectrum [chemicalbook.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.be [fishersci.be]

An In-depth Technical Guide to the Synthesis of 1,3-Diethylurea from Ethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diethylurea, a valuable intermediate in the pharmaceutical and chemical industries. The document details two primary synthetic routes originating from ethyl isocyanate, including detailed experimental protocols, reaction mechanisms, and quantitative data.

Introduction

This compound is a symmetrically substituted urea (B33335) derivative with applications as a building block in organic synthesis and as an intermediate in the manufacturing of various bioactive molecules.[1] Its synthesis from ethyl isocyanate is a fundamental transformation in organic chemistry, offering insights into the reactivity of isocyanates. This guide will explore two principal methods for its preparation: the direct reaction of ethyl isocyanate with ethylamine (B1201723) and the hydrolysis of ethyl isocyanate followed by in situ reaction.

Synthetic Pathways

There are two primary, efficient pathways for the synthesis of this compound starting from ethyl isocyanate.

-

Method A: From Ethyl Isocyanate and Ethylamine. This is the most direct and atom-economical method, involving the nucleophilic addition of ethylamine to ethyl isocyanate.

-

Method B: From Ethyl Isocyanate and Water. This method utilizes water to hydrolyze one equivalent of ethyl isocyanate to form ethylamine in situ, which then reacts with a second equivalent of ethyl isocyanate.

The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Reaction Mechanisms

Method A: Reaction of Ethyl Isocyanate with Ethylamine

The formation of this compound from ethyl isocyanate and ethylamine proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the ethyl isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, resulting in the stable urea linkage. This reaction is typically fast and exothermic.

References

An In-depth Technical Guide to the Solubility of 1,3-Diethylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-diethylurea in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Qualitative assessments consistently indicate its solubility in polar solvents. To address this gap and provide a practical framework for researchers, this document presents quantitative solubility data for the closely related structural analog, 1,3-dimethylurea (B165225), offering a valuable comparative reference. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided, empowering researchers to generate precise solubility data for this compound in solvents relevant to their specific applications.

Introduction to this compound

This compound is a symmetrically substituted urea (B33335) derivative with the chemical formula C₅H₁₂N₂O. Its molecular structure, characterized by two ethyl groups attached to the nitrogen atoms of the urea moiety, influences its physicochemical properties, including its solubility profile. The presence of the polar urea group suggests an affinity for polar solvents, while the nonpolar ethyl groups contribute to its interaction with less polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, medicinal chemistry, and materials science, where it may serve as a reactant, intermediate, or functional component.

Qualitative Solubility of this compound

Qualitative data from various sources consistently indicate that this compound is soluble in water and polar organic solvents such as ethanol.[1][2][3] The urea backbone allows for hydrogen bonding with protic solvents, which is a key factor in its solubility in these media. However, for the purpose of precise experimental design, formulation development, and process optimization, quantitative data is indispensable.

Quantitative Solubility Data of a Structural Analog: 1,3-Dimethylurea

Due to the lack of specific quantitative solubility data for this compound, this guide presents data for its close structural analog, 1,3-dimethylurea (DMU). This data provides a valuable point of reference for estimating the solubility behavior of this compound. A study on the thermodynamics of 1,3-dimethylurea in eight different alcohols provides detailed solubility data across a range of temperatures.[4] The solubility of 1,3-dimethylurea was found to increase with both increasing temperature and solvent polarity.[4]

Table 1: Molar Fraction Solubility (x) of 1,3-Dimethylurea in Various Alcohols at Different Temperatures (K) [4]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 1-Butanol | 1-Pentanol | 1-Hexanol | 1-Heptanol | 1-Octanol |

| 288.15 | 0.0817 | 0.0496 | 0.0355 | 0.0284 | 0.0238 | 0.0205 | 0.0180 | 0.0159 |

| 293.15 | 0.0936 | 0.0579 | 0.0418 | 0.0336 | 0.0282 | 0.0243 | 0.0214 | 0.0189 |

| 298.15 | 0.1068 | 0.0671 | 0.0489 | 0.0394 | 0.0331 | 0.0286 | 0.0252 | 0.0223 |

| 303.15 | 0.1214 | 0.0773 | 0.0569 | 0.0459 | 0.0387 | 0.0335 | 0.0295 | 0.0261 |

| 308.15 | 0.1375 | 0.0886 | 0.0658 | 0.0532 | 0.0450 | 0.0389 | 0.0343 | 0.0304 |

| 313.15 | 0.1553 | 0.1012 | 0.0758 | 0.0614 | 0.0520 | 0.0450 | 0.0397 | 0.0352 |

| 318.15 | 0.1749 | 0.1151 | 0.0870 | 0.0706 | 0.0598 | 0.0519 | 0.0458 | 0.0406 |

| 323.15 | 0.1965 | 0.1305 | 0.0994 | 0.0809 | 0.0686 | 0.0596 | 0.0526 | 0.0467 |

| 328.15 | 0.2203 | 0.1476 | 0.1132 | 0.0924 | 0.0784 | 0.0682 | 0.0603 | 0.0535 |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6] The following protocol provides a detailed methodology for its implementation.

4.1. Materials and Equipment

-

This compound (or other compound of interest)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments are recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, tared vial. This step removes any remaining undissolved microparticles.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calculation of Solubility: Calculate the solubility from the determined concentration and the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (x).

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

Spectroscopic Analysis of 1,3-Diethylurea: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Diethylurea (CAS No. 623-76-7), a chemical intermediate of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments within the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | -NH- (Amide) |

| Data not available | Data not available | Data not available | -CH₂- (Methylene) |

| Data not available | Data not available | Data not available | -CH₃ (Methyl) |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their electronic environments.

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (Carbonyl) |

| Data not available | -CH₂- (Methylene) |

| Data not available | -CH₃ (Methyl) |

Experimental Protocol: NMR Spectroscopy (General)

A general protocol for obtaining NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

Locking and Shimming: The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field strength. The field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

-

¹H NMR: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters include the pulse width (calibrated for a 90° pulse), acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which results in a singlet for each unique carbon atom. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~2970-2850 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1630 | Strong | C=O Stretch (Amide I band) |

| ~1560 | Medium | N-H Bend (Amide II band) |

Note: The values presented are typical for secondary amides and may vary slightly for this compound.

Experimental Protocol: FT-IR Spectroscopy (General)

For a solid sample such as this compound, the following methods are commonly employed:

-

KBr Pellet Method:

-

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent to IR radiation.

-

The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR beam is directed through the ATR crystal, and the spectrum of the sample is recorded.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 116 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment Ions |

Note: The molecular weight of this compound is 116.16 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at m/z 116. Specific fragmentation patterns and relative intensities are not detailed in publicly available data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) (General)

A typical protocol for obtaining an EI-mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Physicochemical Properties of 1,3-Diethylurea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting and boiling points of 1,3-Diethylurea, a chemical intermediate with applications in various industrial and scientific fields, including pharmaceuticals.[1] This document outlines its key physical properties, detailed experimental protocols for their determination, and a visualization of a common synthetic pathway.

Core Physicochemical Data

This compound is a symmetrically substituted urea (B33335) derivative. At room temperature, it exists as a white crystalline solid.[2] It is soluble in polar solvents like water.[1][3][4]

The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application in chemical synthesis and drug development. The following table summarizes these critical quantitative data.

| Property | Value | Conditions |

| Melting Point | 112-113 °C[1][4][5][6] | Standard Pressure |

| Boiling Point | 263.33 °C | 760 mmHg |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure this compound, this range is expected to be narrow.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

Apparatus:

-

Thiele tube

-

Micro boiling point tube (or a small test tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., high-boiling mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the micro boiling point tube and gently heated until it melts.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the molten this compound in the micro boiling point tube.

-

Apparatus Assembly: The micro boiling point tube with the inverted capillary is attached to a thermometer. This assembly is then secured in a Thiele tube containing the heating medium.

-

Heating: The side arm of the Thiele tube is gently heated, causing the heating medium to circulate and heat the sample uniformly.

-

Observation: As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point of this compound.

Synthetic Pathway Visualization

A common industrial method for the synthesis of symmetrically substituted ureas like this compound involves the reaction of an amine with phosgene (B1210022) or an isocyanate. The following diagram illustrates a generalized workflow for the synthesis of this compound from ethylamine (B1201723) and ethyl isocyanate.

Caption: Generalized synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 1,3-Diethylurea

This guide provides essential information regarding the molecular properties of 1,3-Diethylurea, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a chemical compound with established physical and chemical properties. The fundamental molecular details are summarized below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C5H12N2O | [1][2][3][4] |

| Linear Formula | C2H5NHCONHC2H5 | [1] |

| Molecular Weight | 116.16 g/mol | [1][4][5] |

| CAS Number | 623-76-7 | [1][2][5][6] |

| EC Number | 210-811-3 | [5] |

| Physical Form | White to almost white powder or crystalline solid | [2] |

| Melting Point | 112-113 °C | [3] |

| Solubility | Soluble in water | [2][3][5] |

Experimental Protocols and Further Information

Signaling Pathways and Workflows

Currently, there is no readily available information within the initial search results detailing specific signaling pathways, experimental workflows, or logical relationships involving this compound that would necessitate a visual diagram. The primary application mentioned is its use as an intermediate in the production of dyes, pharmaceuticals, and pesticides[3]. Further research into specific biological activities or mechanisms of action would be required to delineate any relevant pathways.

References

Thermal Decomposition of 1,3-Diethylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

This technical guide provides an in-depth analysis of the thermal decomposition of 1,3-diethylurea. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the thermal stability and degradation pathways of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous symmetrically substituted dialkylureas to present a robust theoretical and practical framework.

Core Concepts: Decomposition Pathway

The thermal decomposition of symmetrically substituted N,N'-dialkylureas, including this compound, primarily proceeds through a unimolecular, four-center pericyclic reaction mechanism. This pathway leads to the formation of an isocyanate and an amine. In the case of this compound, the decomposition products are ethyl isocyanate and ethylamine.

This reaction is understood to be a concerted process where the C-N bond cleaves and a hydrogen atom from one of the ethyl groups is transferred to the other nitrogen atom simultaneously. This mechanism is favored over initial bond fissions.

Quantitative Thermal Analysis Data

Precise thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published. However, by examining data from structurally similar compounds, a representative thermal profile can be projected. The following table summarizes expected and comparative values.

| Parameter | Description | Representative Value/Range | Data Source Context |

| Melting Point (Tm) | The temperature at which this compound transitions from a solid to a liquid phase. | 112-113 °C | Experimentally determined for this compound. |

| TGA: Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | ~200 - 250 °C | Estimated based on the thermal behavior of analogous N,N'-dialkyl and dicycloalkyl ureas. For instance, polyureas generally begin to decompose around 200°C, while more stable structures like N,N'-Bis(4-methylcyclohexyl)urea show an onset at approximately 250°C.[1][2] |

| TGA: Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of weight loss is highest. | ~250 - 280 °C | Extrapolated from data on similar substituted ureas. The Tmax for N,N'-Bis(4-methylcyclohexyl)urea is reported to be around 280°C.[1] |

| TGA: Residual Mass @ 400 °C | The percentage of the initial mass remaining at 400 °C under an inert atmosphere. | < 5% | Expected for a compound that decomposes into volatile products. |

| DSC: Decomposition Enthalpy (ΔHd) | The heat absorbed or released during decomposition. | Exothermic | The decomposition of urea (B33335) derivatives is typically an exothermic process. |

Disclaimer: The quantitative TGA and DSC data are representative estimates based on analogous compounds and general principles of thermal analysis of ureas.[1][2] Experimental verification is required for precise values for this compound.

Visualized Signaling Pathways and Workflows

To elucidate the processes described, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Set the heated transfer line to a temperature sufficient to prevent condensation of the evolved products (e.g., 200 °C).

-

Configure the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected products (e.g., m/z 15-100).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection:

-

Continuously record the sample mass as a function of temperature (TGA data).

-

Simultaneously, record the mass spectra of the evolved gases as a function of temperature (MS data).

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve. Determine the onset of decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Analyze the MS data by plotting the ion current for specific m/z values corresponding to the expected products (ethyl isocyanate: m/z 71; ethylamine: m/z 45) as a function of temperature. Correlate the evolution of these gases with the weight loss steps observed in the TGA data.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with the thermal decomposition of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of approximately 350 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of this compound. The onset of this peak is taken as the melting point (Tm).

-

Identify the exothermic peak(s) corresponding to the decomposition of the sample. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

-

Conclusion

The thermal decomposition of this compound is a predictable process that follows the general mechanism for symmetrically substituted dialkylureas, yielding ethyl isocyanate and ethylamine. While specific quantitative data for this compound is sparse, a robust understanding can be built upon the analysis of similar molecules. The experimental protocols outlined in this guide provide a clear framework for obtaining precise thermal stability and decomposition data for this compound, which is essential for its safe handling and application in research and development.

References

An In-depth Technical Guide on the Reaction Mechanisms of 1,3-Diethylurea in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylurea is a symmetrically substituted urea (B33335) derivative that has found utility in various domains of organic synthesis, acting as a versatile building block, a reagent, and a potential catalyst. Its bifunctional nature, characterized by the presence of two secondary amine-like nitrogen atoms and a central carbonyl group, allows it to participate in a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound in organic synthesis, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams. While direct and extensive research on the reaction mechanisms of this compound is not as widespread as for some other urea derivatives, this guide draws upon analogous systems and foundational principles of organic chemistry to provide a robust understanding of its reactivity.

Core Reaction Mechanisms

The reactivity of this compound is primarily governed by the nucleophilicity of its nitrogen atoms and the ability of the urea moiety to engage in hydrogen bonding. These characteristics enable its participation in several key reaction types.

Nucleophilic Addition and Substitution Reactions

The lone pairs of electrons on the nitrogen atoms of this compound allow it to act as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.

A notable example of this nucleophilic character is the reaction of substituted ureas with electrophilic intermediates, such as chloroiminium species. In a reaction analogous to the one described for 1,3-dimethylurea (B165225), this compound can act as a nucleophile to displace a chloride ion.[1]

Proposed General Mechanism:

-

Formation of an Electrophilic Intermediate: An initial reaction between an isonitrile and an acid chloride generates a highly electrophilic chloroiminium intermediate.

-

Nucleophilic Attack by this compound: The nitrogen atom of this compound attacks the electrophilic carbon of the chloroiminium ion, displacing the chloride and forming a new carbon-nitrogen bond.

-

Further Transformation: The resulting intermediate can then undergo further reactions, such as intramolecular cyclization or reaction with another equivalent of the urea, to form stable products like formamidinium salts.[1]

Caption: Nucleophilic substitution involving this compound.

Catalysis via Hydrogen Bonding

The N-H protons of this compound are capable of forming hydrogen bonds with electrophilic species, thereby activating them towards nucleophilic attack. This mode of action is central to its potential as a catalyst in various organic reactions. Although detailed studies on this compound as a catalyst are limited, the catalytic activity of its isomer, N,N-diethylurea, in amidation reactions provides a strong model for its potential behavior.[2]

In a proposed mechanism for N,N-diethylurea-catalyzed amidation, the urea activates an aldehyde by forming a hydrogen-bonded complex, facilitating the formation of an enol intermediate. This enol then undergoes a 1,3-dipolar cycloaddition with an azide (B81097).[2] It is plausible that this compound could function similarly, utilizing its two N-H protons to activate substrates.

Proposed Catalytic Cycle:

-

Activation of Electrophile: this compound forms a hydrogen-bonded complex with the carbonyl group of an aldehyde, increasing its electrophilicity.

-

Enol/Enolate Formation: The activated aldehyde is more susceptible to tautomerization to its enol form.

-

Reaction with Nucleophile: The enol then reacts with a suitable nucleophile (e.g., an azide in a cycloaddition).

-

Catalyst Regeneration: The product is released, and the this compound catalyst is regenerated.

Caption: Proposed catalytic cycle for this compound.

Nitrosation Reactions

The reaction of 1,3-dialkylureas with nitrosating agents has been studied to understand the formation of potentially carcinogenic N-nitrosoureas. These studies provide valuable kinetic and mechanistic data applicable to this compound. The reaction typically proceeds via an initial N-nitrosation of the urea.

General Mechanism:

-

Formation of the Nitrosating Agent: In acidic solution, nitrite (B80452) ions are protonated to form nitrous acid, which can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The nitrogen atom of this compound attacks the nitrosonium ion.

-

Deprotonation: A proton is lost from the nitrogen atom to yield the N-nitrosourea product.

Kinetic studies on the nitrosation of 1,3-dimethylurea and this compound have shown that the reaction rate is dependent on the concentrations of both the urea and the nitrosating agent.

Quantitative Data

Quantitative data for reactions specifically involving this compound is not extensively reported in the literature. However, data from analogous systems provide useful benchmarks.

| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield (%) | Reference |

| Amidation (analogous) | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, Phenylacetaldehyde | N,N-Diethylurea (20 mol%) | N-(2,3,5,6-tetrafluoro-4-methoxycarbonylphenyl)-2-phenylacetamide | 91 | [2] |

| Formamidinium Salt Synthesis (analogous) | tert-Butyl isocyanide, Acetyl chloride | 1,3-Dimethylurea | 1-(tert-butyliminomethyl)-1,3-dimethylurea hydrochloride | 85-90 | [1] |

Experimental Protocols

General Synthesis of this compound

This compound can be synthesized through several routes, with two common methods being the reaction of ethyl isocyanate with ethylamine (B1201723) and the reaction of phosgene (B1210022) with ethylamine.[3]

Protocol 1: From Ethyl Isocyanate and Ethylamine

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of ethylamine in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled in an ice bath.

-

Addition of Isocyanate: Ethyl isocyanate is added dropwise to the stirred solution of ethylamine. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: From Phosgene and Ethylamine (Caution: Phosgene is highly toxic)

This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubbing system is charged with a solution of ethylamine in a non-polar solvent (e.g., toluene) and a base (e.g., triethylamine (B128534) or sodium hydroxide (B78521) solution) to neutralize the HCl byproduct.

-

Addition of Phosgene: A solution of phosgene in the same solvent is added slowly to the vigorously stirred ethylamine solution at low temperature (0-5 °C).

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the reaction mixture is filtered to remove any precipitated salts. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.

Caption: Synthetic workflows for this compound.

Conclusion

This compound demonstrates a range of reactivities that make it a valuable tool in organic synthesis. Its ability to act as a nucleophile allows for its incorporation into various molecular scaffolds, while its potential for hydrogen bond catalysis opens avenues for its use in promoting a variety of chemical transformations. While the body of research specifically detailing the reaction mechanisms of this compound is still developing, a strong understanding can be built by examining the behavior of analogous substituted ureas. Further investigation into the catalytic applications and the synthesis of novel compounds using this compound as a starting material will undoubtedly continue to expand its utility for researchers, scientists, and drug development professionals.

References

Potential Applications of 1,3-Diethylurea in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethylurea is a symmetrical dialkylurea derivative that serves as a versatile building block and ligand in various fields of chemical and biological research. Its unique structural features, including the central urea (B33335) moiety capable of forming strong hydrogen bonds and the flanking ethyl groups influencing solubility and steric interactions, make it a compound of interest in medicinal chemistry, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the potential research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant chemical and biological processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 112-113 °C | [2][3] |

| Boiling Point | 217.23 °C (estimate) | [2] |

| Solubility | Soluble in water and polar organic solvents like ethanol (B145695). | [1][2][3] |

| CAS Number | 623-76-7 | [1][3] |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical first step for its various applications.

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl isocyanate with ethylamine.[1]

Caption: General reaction scheme for the synthesis of this compound.

Synthesis of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea

This derivative is a key ligand for the formation of bioactive metal complexes.

Materials:

-

N-ethyl-4-nitroaniline

-

Toluene (B28343) (anhydrous)

-

Ethanol

Procedure:

-

A solution of N-ethyl-4-nitroaniline (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of triphosgene (1 equivalent) in anhydrous toluene is added dropwise to the stirred reaction mixture at room temperature.

-

After the addition is complete, the mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude 1,3-diethyl-1,3-bis(4-nitrophenyl)urea is purified by recrystallization from ethanol to afford a yellow solid.

Coordination Chemistry and Catalysis

The urea functional group in this compound and its derivatives can act as a ligand, coordinating with metal ions to form complexes with potential catalytic and biological activities.

Synthesis of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea

Materials:

-

1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (ligand)

-

Metal(II) chlorides (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂, CdCl₂, PdCl₂, PtCl₂)

-

Methanol

-

Dimethylformamide (DMF)

Procedure:

-

The ligand, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, is dissolved in a minimal amount of DMF.

-

A methanolic solution of the respective metal(II) chloride (in a 1:2 metal-to-ligand molar ratio) is added dropwise to the ligand solution with constant stirring.

-

The resulting mixture is refluxed for several hours.

-

The colored precipitate of the metal complex that forms upon cooling is collected by filtration, washed with methanol, and dried in a desiccator over anhydrous calcium chloride.

Caption: Experimental workflow for the synthesis of metal complexes.

Biological and Medicinal Chemistry

Urea derivatives are a well-established class of compounds in drug discovery, known for their ability to act as enzyme inhibitors. The this compound scaffold can be incorporated into larger molecules to target various biological pathways.

Antibacterial Activity of Metal(II) Complexes

Metal complexes of a this compound derivative have shown promising antibacterial activity.

Table of Antibacterial Activity of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea [4][5][6]

| Complex | Gram-Positive Bacteria | Gram-Negative Bacteria |

| Bacillus subtilis (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | |

| Ligand | 10 | 12 |

| Cu(II) Complex | 14 | 15 |

| Ni(II) Complex | 13 | 14 |

| Co(II) Complex | 15 | 16 |

| Zn(II) Complex | 18 | 20 |

| Cd(II) Complex | 12 | 13 |

| Pd(II) Complex | 16 | 18 |

| Pt(II) Complex | 17 | 19 |

| Tetracycline (Std.) | 18 | 21 |

| Amikacin (Std.) | 15 | 18 |

Table of Minimum Inhibitory Concentration (MIC) of Metal(II) Complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (µg/mL) [4][5][6]

| Complex | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Serratia marcescens |

| Ligand | 250 | 250 | >250 | >250 |

| Cu(II) Complex | 125 | 62.5 | 125 | 62.5 |

| Ni(II) Complex | 125 | 125 | 125 | 125 |

| Co(II) Complex | 62.5 | 62.5 | 125 | 62.5 |

| Zn(II) Complex | 62.5 | 31.25 | 62.5 | 31.25 |

| Cd(II) Complex | 250 | 125 | 250 | 125 |

| Pd(II) Complex | 62.5 | 31.25 | 62.5 | 31.25 |

| Pt(II) Complex | 31.25 | 31.25 | 62.5 | 31.25 |

| Tetracycline (Std.) | 31.25 | 15.62 | 31.25 | 62.5 |

| Amikacin (Std.) | 62.5 | 31.25 | 62.5 | 125 |

The data indicates that the metal complexes, particularly the Zn(II) complex, exhibit significantly enhanced antibacterial activity compared to the free ligand.[4][5][6]

1. Disc Diffusion Method:

-

Bacterial cultures are grown on Mueller-Hinton agar (B569324) plates.

-

Sterile paper discs (8 mm diameter) are impregnated with a solution of the test compound (100 µg/mL in DMSO).

-

The discs are placed on the agar surface, and the plates are incubated at 37 °C for 18-24 hours.

-

The diameter of the zone of inhibition around each disc is measured to determine the antibacterial activity.[4]

2. Broth Microdilution Method (for MIC determination):

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plates are incubated at 37 °C for 24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][7]

Potential as a Scaffold for Kinase Inhibitors

The 1,3-disubstituted urea moiety is a common scaffold in the design of kinase inhibitors.[8][9] These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

While specific kinase inhibitors based on a simple this compound core are not extensively documented in the initial search, the structural motif holds promise for the development of novel inhibitors. Researchers can utilize this compound as a starting point for chemical library synthesis to screen for activity against various kinases.

Agricultural Applications

This compound has been mentioned as a plant growth regulator and an intermediate in the production of pesticides.[1] This suggests its potential utility in agricultural research for developing new agrochemicals. Further research is needed to elucidate its specific mechanisms of action in plants and its efficacy as a component of novel herbicides or pesticides.

Conclusion

This compound is a readily accessible and versatile compound with demonstrated and potential applications across multiple research disciplines. Its role as a ligand in coordination chemistry has led to the development of metal complexes with significant antibacterial properties. The 1,3-disubstituted urea scaffold is a validated pharmacophore in drug discovery, suggesting that derivatives of this compound could be valuable starting points for the development of new therapeutic agents, particularly kinase inhibitors. Further exploration of its utility in organic synthesis, materials science, and agricultural chemistry is warranted to fully realize the research potential of this fundamental chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 623-76-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 1,3-Diethylurea

Executive Summary

This document provides a comprehensive technical overview of the chemical and physical stability of 1,3-Diethylurea (CAS: 623-76-7), a key intermediate in various industrial syntheses. It outlines the known stability profile, potential degradation pathways, and recommended storage and handling conditions to ensure its integrity for research and development applications. This guide also includes representative experimental protocols for stability assessment based on industry-standard methodologies.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₂O | [2] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [1] |